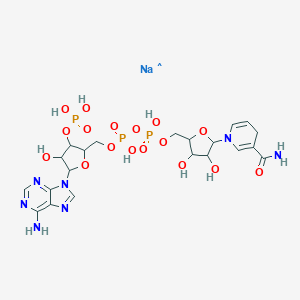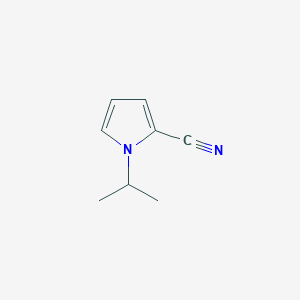
5,6-Diaminonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diaminonicotinonitrile: is an organic compound with the molecular formula C₆H₆N₄ It is a derivative of nicotinonitrile and features two amino groups attached to the pyridine ring at the 5 and 6 positions
Mechanism of Action
Mode of Action
Biochemical Pathways
Result of Action
It is known that the compound can be used to synthesize a wide range of compounds with significant properties, suggesting that it may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminonicotinonitrile typically involves the nitration of nicotinonitrile followed by reduction. One common method includes the following steps:
Nitration: Nicotinonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.
Reduction: The dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diaminonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Tetrahydropyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,6-Diaminonicotinonitrile is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It is also explored for its potential in creating high-energy materials due to its nitrogen-rich structure.
Biology and Medicine: In biochemical and physiological studies, this compound is used to investigate the effects of different compounds on biological systems. Its derivatives have shown potential as heat-resistant explosives and energetic materials.
Industry: The compound is used in the development of electrochemical sensors and devices. Its derivatives have shown significant catalytic activity in organic synthesis, including Suzuki–Miyaura cross-coupling and asymmetric allylic alkylation reactions.
Comparison with Similar Compounds
Nicotinonitrile (Pyridine-3-carbonitrile): A precursor to 5,6-Diaminonicotinonitrile, used in the synthesis of vitamin B3 (niacin) and other pharmaceuticals.
3-Aminopyridine: Another derivative of pyridine, used in the synthesis of various organic compounds and pharmaceuticals.
Uniqueness: this compound is unique due to its dual amino groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for creating high-energy materials. Its derivatives exhibit remarkable thermal decomposition temperatures and detonation properties, making it suitable for applications in energetic materials.
Properties
IUPAC Name |
5,6-diaminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZQUXILYAWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615659 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107238-27-7 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B34528.png)








![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)



